molecular formula C11H9N3O4S B2623130 3-nitro-N-(pyridin-3-yl)benzenesulfonamide CAS No. 181632-52-0

3-nitro-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B2623130
CAS No.: 181632-52-0
M. Wt: 279.27
InChI Key: WBSZDHRDZPKWND-UHFFFAOYSA-N
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Description

3-nitro-N-(pyridin-3-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S It is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(pyridin-3-yl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained through simple filtration and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 3-amino-N-(pyridin-3-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

3-nitro-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-pyridin-3-yl-benzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

    3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with a methyl group on the pyridine ring.

Uniqueness

3-nitro-N-(pyridin-3-yl)benzenesulfonamide is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications. The pyridine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-nitro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-14(16)10-4-1-5-11(7-10)19(17,18)13-9-3-2-6-12-8-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZDHRDZPKWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-aminopyridine (2 g, 21.3 mmol) in pyridine (100 ml) was added 3-nitrobenzene sulphonyl chloride (4.43 g, 20 mmol) and the mixture was heated to 50° C. for 3 hours. After cooling it was partitioned between ethyl acetate and water and the organic washed with water (×2) and half saturated aqueous sodium chloride solution, separated, dried and evaporated to give a crude yield of 4.96 g. It was then triturated with dichloromethane and sonicated for 0.25 hours before being filtered and dried to give the product as a pink solid (4.279 g, 72%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
72%

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